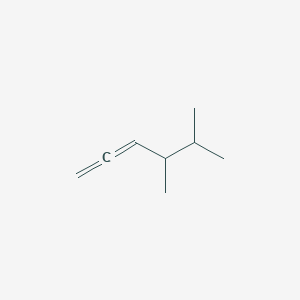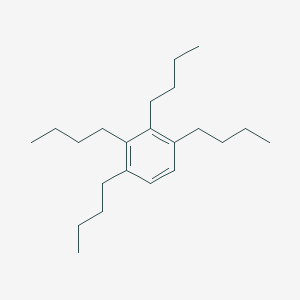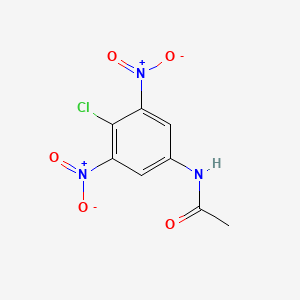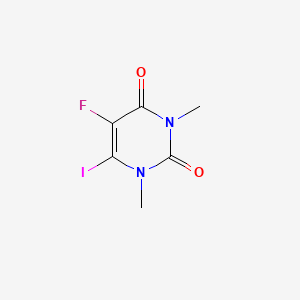
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of fluorine and iodine atoms in this compound makes it particularly interesting for research in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Introduction of fluorine and iodine atoms into the pyrimidine ring.
Methylation: Addition of methyl groups to the nitrogen atoms in the pyrimidine ring.
Cyclization: Formation of the pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Aplicaciones Científicas De Investigación
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors.
Biological Research: It is used as a probe to study enzyme interactions and nucleic acid structures.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The fluorine and iodine atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
6-Iodouracil: A similar compound with iodine substitution, used in nucleic acid research.
Uniqueness
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Propiedades
Número CAS |
105183-68-4 |
|---|---|
Fórmula molecular |
C6H6FIN2O2 |
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
5-fluoro-6-iodo-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6FIN2O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h1-2H3 |
Clave InChI |
IPQCLGIKRUTJDC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


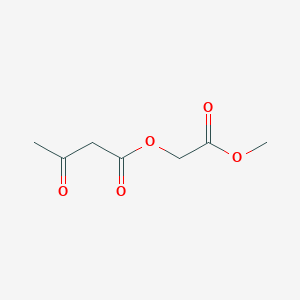
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)

![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
